2,4-DIMETHYL 3-METHYL-5-{2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE
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Overview
Description
2,4-DIMETHYL 3-METHYL-5-{2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyrimidine ring, and various functional groups.
Preparation Methods
The synthesis of 2,4-DIMETHYL 3-METHYL-5-{2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE involves multiple steps, typically starting with the preparation of the thiophene ring and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
2,4-DIMETHYL 3-METHYL-5-{2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Scientific Research Applications
2,4-DIMETHYL 3-METHYL-5-{2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include acting as an inhibitor or modulator of specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2,4-DIMETHYL 3-METHYL-5-{2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
2,4-DIMETHYL 3-METHYL-5-{2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE can be compared with other similar compounds, such as:
This compound: This compound shares a similar core structure but may have different functional groups or substituents.
Thiophene derivatives: These compounds have a thiophene ring and can exhibit similar chemical reactivity and applications.
Pyrimidine derivatives: Compounds with a pyrimidine ring can also have similar biological activities and uses in medicinal chemistry
Properties
Molecular Formula |
C21H19N3O5S2 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
dimethyl 3-methyl-5-[[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C21H19N3O5S2/c1-12-17(20(26)28-2)19(31-18(12)21(27)29-3)24-15(25)10-30-16-9-14(22-11-23-16)13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,24,25) |
InChI Key |
JIWCNKRWKXSAMH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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